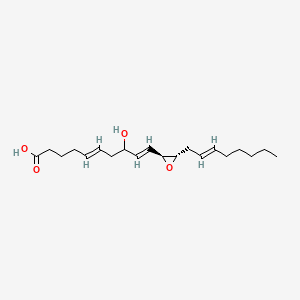![molecular formula C21H30O3 B13855111 (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-O-Methylcafestol is a derivative of cafestol, a diterpene found in coffee beans. This compound is specifically isolated from the robusta variant of coffee, as opposed to the more expensive arabica variant, where only cafestol is present . It serves as an analytical marker for determining the robusta content in coffee blends .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 16-O-Methylcafestol involves the isolation of the diterpene fraction from coffee beans. The common step in all procedures is the separation of the diterpene fraction by adsorption chromatography on a silica column . High-performance liquid chromatography (HPLC) is also employed for the quantification of 16-O-Methylcafestol .
Industrial Production Methods: the quantification and isolation processes are crucial for its application in coffee authentication .
Analyse Des Réactions Chimiques
Types of Reactions: 16-O-Methylcafestol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, although specific details on the reagents and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving 16-O-Methylcafestol include oxidizing agents, reducing agents, and various solvents. The conditions typically involve standard laboratory procedures for diterpene compounds.
Major Products Formed: The major products formed from the reactions of 16-O-Methylcafestol depend on the specific reaction conditions. the compound’s structure suggests that it can form various oxidized and reduced derivatives.
Applications De Recherche Scientifique
16-O-Methylcafestol has several scientific research applications:
Mécanisme D'action
16-O-Methylcafestol exerts its effects by interacting with molecular targets such as the Farnesoid X Receptor. This interaction leads to changes in the receptor’s conformation, influencing cholesterol levels in the blood . The exact pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Cafestol: Found in both arabica and robusta coffee beans, cafestol is structurally similar to 16-O-Methylcafestol but lacks the methoxy group.
Kahweol: Another diterpene found in coffee, kahweol shares a similar structure with cafestol and 16-O-Methylcafestol but differs in its degree of saturation.
Uniqueness: 16-O-Methylcafestol is unique due to its presence exclusively in robusta coffee beans, making it a specific marker for robusta content in coffee blends . This specificity is not shared by cafestol or kahweol, which are found in both coffee variants.
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3 |
Clé InChI |
BDVVNPOGDNWUOI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



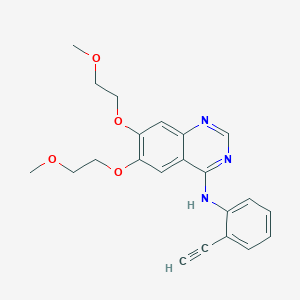

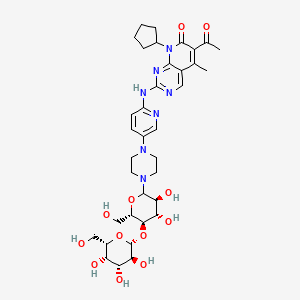

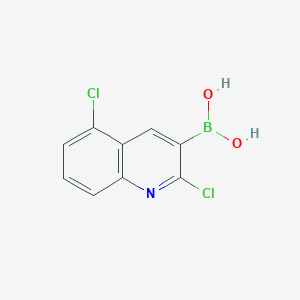
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
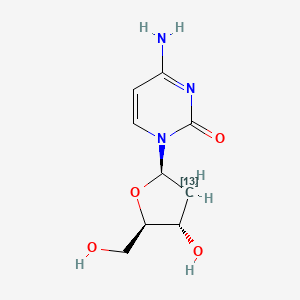
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

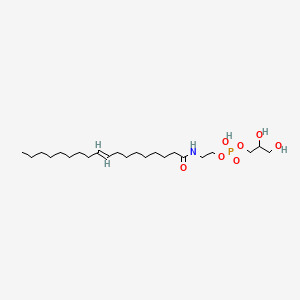
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
